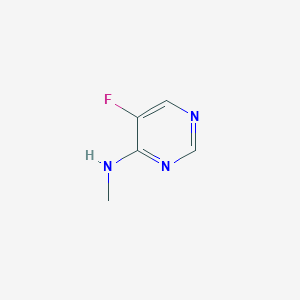

5-fluoro-N-methylpyrimidin-4-amine

Descripción general

Descripción

5-fluoro-N-methylpyrimidin-4-amine: is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-N-methylpyrimidin-4-amine typically involves the fluorination of pyrimidine derivatives. One common method includes the reaction of 4-amino-5-fluoropyrimidine with methylating agents under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) to facilitate the methylation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at position 5 and the electron-deficient pyrimidine ring make this compound highly reactive toward nucleophilic substitution.

Key Reactions and Conditions

Mechanistic Insight :

-

Fluorine’s electronegativity activates the ring for NAS, particularly at position 5.

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates .

Cross-Coupling Reactions

The pyrimidine core participates in metal-catalyzed couplings to construct complex heterocycles.

Suzuki-Miyaura Coupling

Key Findings :

-

Coupling occurs selectively at position 5 due to fluorine’s directing effect .

-

Electron-withdrawing groups on boronic acids improve reactivity .

Reductive Amination

| Reagents | Conditions | Product | Yield | References |

|---|---|---|---|---|

| NaBH₃CN, AcOH | RT, 12 h | N-Methylamino derivatives with alkyl chains | 82% |

Application : Used to introduce alkyl/aryl groups at the methylamino position .

Oxidation

| Reagents | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 60°C, 4 h | 5-Fluoro-N-methylpyrimidin-4-one | 45% |

Limitation : Over-oxidation can occur, requiring careful stoichiometric control.

Cyclocondensation Reactions

Reaction with amidines forms fused pyrimidine systems:

textThis compound + Amidines → Bicyclic pyrimidines

Conditions : EtOH, reflux, 8 h .

Yield : 60–90% depending on amidine substituents .

Biological Activity Modulation

Derivatives of this compound exhibit structure-dependent bioactivity:

| Derivative | Target | IC₅₀ | Application | References |

|---|---|---|---|---|

| 5-(3-Nitrophenyl) analog | Cyclooxygenase-2 (COX-2) | 0.04 μM | Anti-inflammatory | |

| 5-Phenylthio analog | EGFR kinase | 1.2 μM | Anticancer |

Structure-Activity Relationship (SAR) :

Stability and Reactivity Trends

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Fluoro-N-methylpyrimidin-4-amine is primarily researched for its anticancer properties . It functions as an inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound disrupts the synthesis of thymidine monophosphate (TMP) from deoxyuridine monophosphate (dUMP), leading to impaired DNA replication and cell division in cancer cells.

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including human leukemia cells, with significant potency indicated by low IC50 values. Additionally, its interactions with RNA-modifying enzymes suggest potential roles in regulating RNA stability and function, which could further contribute to its anticancer effects.

Biochemical Research

In biochemical studies, this compound serves as a tool to investigate the effects of fluorine substitution on nucleic acids and proteins. It aids researchers in understanding how fluorinated compounds interact with biological systems and their implications for molecular interactions. Its ability to modulate enzyme activity makes it a valuable asset in studying metabolic pathways involving nucleotides.

Moreover, this compound has shown potential in modulating ion channels, particularly potassium channels. This modulation can influence cellular excitability and may have therapeutic implications for conditions such as multiple sclerosis .

Industrial Applications

In industrial contexts, this compound is utilized in the synthesis of specialty chemicals and materials. Its distinctive properties make it suitable for applications in agrochemicals and pharmaceuticals. The compound's role as a building block in organic synthesis allows for the development of more complex molecules that can be used across various sectors.

Case Studies

Several studies illustrate the applications of this compound:

- Anticancer Studies : Research has indicated that this compound effectively inhibits cancer cell growth through mechanisms involving DNA synthesis disruption and apoptosis induction.

- Biochemical Pathway Modulation : Investigations into its impact on nitric oxide production revealed dose-dependent inhibition in immune response modulation, suggesting potential anti-inflammatory applications.

- Ion Channel Modulation : Studies have shown that this compound can inhibit specific potassium channels, providing insights into its potential use for treating demyelination-related conditions .

Mecanismo De Acción

The mechanism of action of 5-fluoro-N-methylpyrimidin-4-amine involves its interaction with nucleic acids and proteins. The fluorine atom in the compound enhances its binding affinity to target molecules, leading to the inhibition of key enzymes and pathways. For example, in cancer cells, the compound can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby preventing cell proliferation .

Comparación Con Compuestos Similares

5-fluorouracil: A widely used anticancer drug that also contains a fluorine atom in the pyrimidine ring.

5-fluoro-2’-deoxyuridine: Another fluorinated pyrimidine used in cancer treatment.

N-methylpyrimidin-4-amine: A non-fluorinated analog of 5-fluoro-N-methylpyrimidin-4-amine.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group in the pyrimidine ring enhances its stability and reactivity compared to similar compounds .

Actividad Biológica

5-Fluoro-N-methylpyrimidin-4-amine is a fluorinated derivative of pyrimidine that has garnered attention due to its significant biological activity, particularly in the realms of oncology and ion channel modulation. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a fluorine atom at the 5-position and a methyl group at the nitrogen atom in the 4-position of the pyrimidine ring, with a molecular formula of and a molar mass of approximately 127.12 g/mol. The unique structural features enhance its interaction with biological targets, making it a candidate for various pharmacological applications.

This compound functions primarily as an inhibitor in several biochemical pathways. Its mechanism includes:

- Ion Channel Modulation : The compound has been shown to inhibit specific potassium channels, suggesting a role in regulating cellular excitability and potentially influencing various physiological processes.

- Anticancer Activity : Studies indicate that this compound may exhibit anticancer properties by interfering with cellular proliferation pathways. It is hypothesized to act through inhibition of enzymes involved in nucleotide metabolism, similar to other fluorinated pyrimidines .

Anticancer Properties

Research has demonstrated that this compound possesses notable cytotoxic effects against various cancer cell lines. For example, in vitro studies have shown that this compound can inhibit the growth of human leukemia cells, with IC50 values indicating significant potency .

Inhibition of Nitric Oxide Production

In a study assessing immune response modulation, this compound was found to significantly suppress nitric oxide (NO) production in mouse peritoneal cells. The compound exhibited dose-dependent inhibition, with an IC50 value as low as 2 µM . This suggests potential applications in anti-inflammatory therapies.

Comparative Activity with Similar Compounds

A comparative analysis of structurally similar compounds revealed that variations in substitution patterns significantly influence biological activity. For instance:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 5-Fluoro-2-methylpyrimidin-4-amine | 0.90 | Different substitution pattern affecting reactivity |

| 5-Fluoro-2,6-dimethylpyrimidin-4-amine | 0.89 | Additional methyl groups enhance lipophilicity |

| 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine | 0.77 | Chlorine substitution alters electronic properties |

These comparisons highlight how structural modifications can enhance or diminish the pharmacological profiles of similar compounds.

Propiedades

IUPAC Name |

5-fluoro-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c1-7-5-4(6)2-8-3-9-5/h2-3H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHLVEXYIJBURU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.